

# Butachlor: A Technical Examination of Genotoxicity and Carcinogenic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Butenachlor*

Cat. No.: *B1668092*

[Get Quote](#)

## Abstract

Butachlor (N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide) is a selective, pre-emergent herbicide from the chloroacetanilide class, widely used in agriculture, particularly in rice cultivation, to control annual grasses and certain broad-leaved weeds.<sup>[1]</sup> Given its widespread environmental presence, a thorough understanding of its toxicological profile, specifically its potential to cause genetic damage (genotoxicity) and cancer (carcinogenicity), is of paramount importance for risk assessment. This technical guide provides a comprehensive review of the available scientific data, detailing the experimental protocols of key studies and summarizing the evidence regarding butachlor's genotoxic and carcinogenic potential. The weight of evidence from an extensive battery of tests suggests that butachlor does not pose a significant genotoxic risk to mammals.<sup>[2]</sup> While it has been shown to induce stomach tumors in rats, these are considered to occur through a non-genotoxic, threshold-based mechanism that is of doubtful relevance to humans.<sup>[2][3]</sup>

## Genotoxicity Assessment

The genotoxic potential of butachlor has been evaluated in a wide range of in vitro (test tube) and in vivo (living organism) assays. These tests examine the ability of a substance to directly or indirectly damage DNA and chromosomes.

## Summary of Genotoxicity Data

Overall, while some in vitro assays have shown positive results, particularly in bacterial systems, the consensus from a comprehensive evaluation of in vivo mammalian studies is that butachlor does not have significant genotoxic potential.[2]

- **In Vitro Studies:** Early studies reported that butachlor can act as an indirect mutagen in various in vitro systems. In the *Salmonella typhimurium* reverse mutation assay (Ames test), increased revertant colonies were observed, but this effect was less than three-fold above control values and occurred only in the TA-100 strain at high doses. In contrast, tests in mammalian cell lines, such as the CHO/HGPRT forward gene mutation assay and an in vitro cytogenetics assay in CHO cells, were negative for mutagenic and clastogenic effects, respectively. However, a study using cultured human peripheral blood lymphocytes indicated a dose-dependent increase in chromosomal aberrations after treatment with butachlor, although it did not induce sister chromatid exchanges. Research also suggests butachlor can induce oxidative DNA damage, mitochondrial dysfunction, and necrosis in human peripheral blood mononuclear cells.
- **In Vivo Studies:** Four key in vivo mammalian tests have been conducted, all of which were negative for genotoxicity. These include a bone marrow cytogenetics study in Sprague-Dawley rats, a micronucleus test in Swiss-Webster mice, a dominant lethal effects study in CD-1 male mice, and an in vivo/in vitro DNA repair (Unscheduled DNA Synthesis - UDS) assay in F-344 rats. Despite signs of general toxicity at higher doses in some of these studies, there was no evidence of adverse chromosomal effects or DNA damage.

The collective evidence strongly supports the conclusion that butachlor is not a significant genotoxic hazard in mammals. This is further corroborated by an analysis using a scoring system from the International Commission for Protection against Environmental Carcinogens and Mutagens, which places butachlor well within the non-genotoxic range.

## Data Presentation: Genotoxicity Studies

| Test System                        | Organism / Cell Line               | Dose / Concentration Levels | Metabolic Activation (S9) | Result          | Reference(s) |
|------------------------------------|------------------------------------|-----------------------------|---------------------------|-----------------|--------------|
| <b>IN VITRO ASSAYS</b>             |                                    |                             |                           |                 |              |
| <b>Ames Reverse Mutation Assay</b> |                                    |                             |                           |                 |              |
|                                    | Salmonella typhimurium (TA-100)    | 0.5 to 10 mg/plate          | With S9                   | Weakly Positive |              |
| Gene Mutation Assay (HGPRT)        | Chinese Hamster Ovary (CHO) cells  | Not Specified               | With and Without S9       | Negative        |              |
| Chromosomal Aberration Assay       | Chinese Hamster Ovary (CHO) cells  | Not Specified               | With and Without S9       | Negative        |              |
| Chromosomal Aberration Assay       | Human Peripheral Blood Lymphocytes | 5, 10, 20 µg/mL             | Not Applicable            | Positive        |              |
| Sister Chromatid Exchange          | Human Peripheral Blood Lymphocytes | 5, 10, 20 µg/mL             | Not Applicable            | Negative        |              |
| Micronucleus Formation             | Human PBMN cells                   | Not Specified               | Not Applicable            | Positive        |              |
| <b>IN VIVO ASSAYS</b>              |                                    |                             |                           |                 |              |
| Bone Marrow Cytogenetics           | Sprague-Dawley Rats                | 75, 250, 750 mg/kg (i.p.)   | Not Applicable            | Negative        |              |

|                        |                    |                                 |                |          |
|------------------------|--------------------|---------------------------------|----------------|----------|
| Micronucleus Test      | Swiss-Webster Mice | 250, 500, 1000 mg/kg/day (i.p.) | Not Applicable | Negative |
| Dominant Lethal Test   | CD-1 Mice          | 100, 1000, 5000 ppm (dietary)   | Not Applicable | Negative |
| DNA Repair (UDS) Assay | F-344 Rats         | 50, 200, 1000 mg/kg (oral)      | Not Applicable | Negative |

## Experimental Protocols

The Ames test is a widely used method to assess a chemical's potential to produce genetic mutations.

- **Test Strains:** Several strains of *Salmonella typhimurium* (e.g., TA97, TA98, TA100, TA102) are used, each carrying a different mutation in the histidine operon, rendering them unable to synthesize histidine (his-).
- **Metabolic Activation:** The test is performed both with and without a metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer. This mimics mammalian metabolism.
- **Exposure:** The tester strains are exposed to various concentrations of butachlor on a minimal agar plate lacking histidine.
- **Incubation:** The plates are incubated for 48-72 hours at 37°C.
- **Scoring:** Only bacteria that revert to a his+ state (able to synthesize histidine) can grow and form colonies. The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.

This assay identifies agents that cause structural changes to chromosomes (clastogenicity).

- **Cell Cultures:** Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
- **Exposure:** Actively dividing cells are exposed to at least three concentrations of butachlor for a short period (e.g., 3-4 hours) with and without S9 metabolic activation, and for a longer period (e.g., 21 hours) without S9.
- **Metaphase Arrest:** A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of mitosis.
- **Harvesting and Staining:** Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained (e.g., with Giemsa).
- **Microscopic Analysis:** At least 200 metaphase spreads per concentration are analyzed for structural aberrations, such as chromosome breaks, chromatid breaks, and exchanges. A positive result is a dose-dependent, statistically significant increase in the percentage of cells with aberrations.

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes.

- **Animal Dosing:** Typically, mice or rats are administered butachlor, usually via two or more exposures (e.g., intraperitoneal injection or oral gavage) over a period of 24 hours. A range of doses is used, up to the maximum tolerated dose.
- **Tissue Sampling:** Bone marrow is collected from the animals at specific time points after the final dose (e.g., 24 and 48 hours).
- **Slide Preparation:** The bone marrow is flushed from the femurs, and smears are prepared on microscope slides. The slides are stained to differentiate between polychromatic (immature) and normochromic (mature) erythrocytes.
- **Scoring:** At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei—small, membrane-bound DNA fragments in the cytoplasm. The ratio of PCEs to total erythrocytes is also calculated to assess bone marrow toxicity.

- Analysis: A positive result is a statistically significant, dose-related increase in the frequency of micronucleated PCEs in the treated groups compared to the vehicle control group.

## Visualization: Genotoxicity Testing Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for assessing the genotoxicity of a chemical compound.

## Carcinogenic Potential

Long-term carcinogenicity bioassays, primarily in rats, have been conducted to evaluate the potential of butachlor to cause cancer.

## Summary of Carcinogenicity Data

Chronic exposure studies have shown that butachlor can induce stomach tumors in Sprague-Dawley rats. However, these tumors were observed only at high dose levels (e.g., 3000 ppm) that exceeded the Maximum Tolerated Dose (MTD). This high dose was associated with excessive body weight loss, hepatocellular necrosis, and decreased survival, indicating significant systemic toxicity. The production of tumors under such extreme exposure conditions is considered to be of questionable relevance for human risk assessment. Studies in dogs and mice did not show evidence of carcinogenicity.

Crucially, mechanistic studies have demonstrated that butachlor acts as a tumor promoter, not an initiator. This means it does not directly cause the initial genetic mutations that lead to cancer but can promote the growth of already initiated cells. This finding supports a non-genotoxic mode of action for its carcinogenicity in the rat stomach.

## Data Presentation: Carcinogenicity Studies

| Species / Strain   | Dose Levels (in diet) | Duration      | Key Findings                                                                                | Conclusion                               | Reference(s) |
|--------------------|-----------------------|---------------|---------------------------------------------------------------------------------------------|------------------------------------------|--------------|
| Sprague-Dawley Rat | 100, 1000, 3000 ppm   | 2 years       | Increased incidence of stomach tumors (fundic region) at 3000 ppm.                          | Carcinogenic at doses exceeding the MTD. |              |
| Sprague-Dawley Rat | Not specified         | Not specified | Butachlor acts as a tumor promoter, not an initiator.                                       | Supports a non-genotoxic mechanism.      |              |
| Dog                | 100, 300, 1000 ppm    | 2 years       | No evidence of chronic toxicity or carcinogenicity.                                         | Not carcinogenic in this study.          |              |
| Mouse              | 100, 1000, 5000 ppm   | 7 weeks       | No evidence of dominant lethal effects (related to germ cell mutation).                     | Not mutagenic to germ cells.             |              |
| Mouse              | 500 to 2000 ppm       | 104 weeks     | Increased incidence of non-neoplastic lesions (retinochoroidal al degeneration, cataracts). | Not carcinogenic in this study.          |              |

No evidence  
of  
carcinogenicit  
y.

---

## Experimental Protocol: Chronic Rodent Carcinogenicity Bioassay

- Animal Selection: A rodent species, typically Sprague-Dawley rats, is selected. Animals are young adults at the start of the study.
- Dose Selection: At least three dose levels plus a concurrent control group are used. The highest dose is chosen to be the Maximum Tolerated Dose (MTD), which should induce minimal toxicity (e.g., no more than a 10% decrease in body weight) without shortening the natural lifespan from effects other than tumors.
- Administration: Butachlor is mixed into the diet and administered to the animals for the majority of their natural lifespan (typically 24 months for rats).
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly for the first few months and then periodically thereafter.
- Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that die during the study). All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected and preserved for histopathological examination by a pathologist.
- Data Analysis: The incidence of tumors in each dose group is compared to the control group using appropriate statistical methods. The analysis considers the type, location, and malignancy of the tumors.

## Mechanism of Carcinogenicity

The stomach tumors observed in rats are not caused by direct DNA damage. Instead, they arise from a well-understood, non-genotoxic mechanism involving a sequence of secondary physiological events triggered by high, chronic doses of butachlor.

- **Mucosal Atrophy:** High concentrations of butachlor in the stomach lead to progressive atrophy of the gastric mucosa.
- **Hypochlorhydria:** The mucosal damage results in reduced acid secretion (hypochlorhydria), leading to an increase in stomach pH.
- **Compensatory Hypergastrinemia:** The body responds to the high pH by increasing the production of the hormone gastrin.
- **Cell Proliferation:** This excessive and sustained secretion of gastrin, combined with the ongoing mucosal atrophy, drives a proliferative response in the stomach lining.
- **Tumor Formation:** This chronic stimulation and cell proliferation ultimately culminates in the formation of tumors.

This mechanism is considered to be threshold-based, meaning it only occurs above a certain dose level. At lower, non-oncogenic doses, butachlor did not produce the initial mucosal atrophy. This entire pathway is considered specific to the rat and not relevant to humans under normal exposure scenarios.

## Visualization: Proposed Mechanism of Butachlor-Induced Stomach Tumors

[Click to download full resolution via product page](#)

Caption: Proposed non-genotoxic mechanism for butachlor-induced stomach tumors in rats.

## Conclusion and Human Relevance

A comprehensive evaluation of the toxicological database for butachlor leads to the following conclusions:

- **Genotoxicity:** The weight of evidence from a broad suite of in vitro and in vivo assays indicates that butachlor does not possess significant genotoxic potential in mammals. Positive findings in some in vitro assays were not replicated in whole-animal studies.
- **Carcinogenicity:** Butachlor has been shown to cause stomach tumors in rats, but only at doses that exceed the MTD and cause significant systemic toxicity.
- **Mechanism:** The mechanism of tumor formation in the rat stomach is non-genotoxic, involving a threshold-sensitive process of mucosal atrophy, hormonal imbalance, and

subsequent cell proliferation. This mechanism is considered species-specific and of doubtful relevance to humans under anticipated exposure levels.

Therefore, based on the available scientific evidence, the tumors observed in the rat carcinogenicity studies are not considered indicative of a human cancer risk. The overall toxicological profile suggests that butachlor's carcinogenic effects are a high-dose phenomenon in a specific species, driven by a non-genotoxic pathway.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Butachlor - Wikipedia [en.wikipedia.org]
- 2. pssj2.jp [pssj2.jp]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Butachlor: A Technical Examination of Genotoxicity and Carcinogenic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1668092#butenachlor-genotoxicity-and-carcinogenic-potential>]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)